molecular formula C24H30N4O5S B12623277 1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide

Cat. No.: B12623277
M. Wt: 486.6 g/mol
InChI Key: XVRASCRTVUJLQT-KRWDZBQOSA-N
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Description

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an acetamidophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the acetamidophenyl and benzylamino groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production may also involve purification steps such as crystallization, distillation, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]pyrrolidine-4-carboxamide
  • 1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]morpholine-4-carboxamide

Uniqueness

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C24H30N4O5S

Molecular Weight

486.6 g/mol

IUPAC Name

1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30N4O5S/c1-17(23(30)25-16-19-6-4-3-5-7-19)26-24(31)20-12-14-28(15-13-20)34(32,33)22-10-8-21(9-11-22)27-18(2)29/h3-11,17,20H,12-16H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/t17-/m0/s1

InChI Key

XVRASCRTVUJLQT-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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